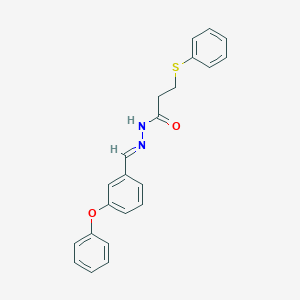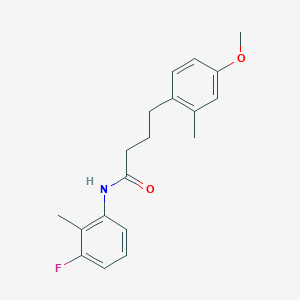![molecular formula C19H15N3O3 B306734 4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B306734.png)
4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid, also known as MQBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and modulating cell cycle progression. This compound has also been reported to inhibit bacterial growth by disrupting the bacterial cell wall and membrane.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and hepatoprotective activity. Studies have reported that this compound possesses potent antioxidant activity, which can help in reducing oxidative stress and preventing cellular damage. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to exhibit hepatoprotective activity by reducing liver injury induced by various toxins.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one of the limitations of using this compound in lab experiments is its insolubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid, including exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action in more detail, and developing more efficient synthesis methods. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which can help in determining its potential for clinical use.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including cancer research, antimicrobial activity, and as an antioxidant agent. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and determine its potential for clinical use.
Synthesemethoden
4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid can be synthesized through a multi-step process involving the reaction of 2-methyl-3-aminoquinoline with methyl 4-bromobenzoate, followed by the reaction of the resulting product with hydrazine hydrate and subsequent oxidation with potassium permanganate. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid has been extensively studied for its potential applications in various fields, including cancer research, antimicrobial activity, and as an antioxidant agent. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and liver cancer cells. This compound has also been shown to possess significant antimicrobial activity against a wide range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Molekularformel |
C19H15N3O3 |
|---|---|
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
4-[(E)-[(2-methylquinoline-3-carbonyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C19H15N3O3/c1-12-16(10-15-4-2-3-5-17(15)21-12)18(23)22-20-11-13-6-8-14(9-7-13)19(24)25/h2-11H,1H3,(H,22,23)(H,24,25)/b20-11+ |
InChI-Schlüssel |
KNUVXKHBXUUDRA-RGVLZGJSSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)C(=O)O |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)

![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)
![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)



